methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative featuring a pyrazole substituent at the 4-position of the pyrimidine ring. This compound belongs to a class of molecules synthesized via the Biginelli reaction or multi-component reactions, which are widely employed to generate dihydropyrimidinone (DHPM) scaffolds . The structural complexity arises from the integration of a 1-phenyl-3-(4-methylphenyl)-pyrazole moiety, which may enhance biological activity by introducing steric and electronic effects.
Properties
IUPAC Name |
methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-9-11-16(12-10-14)20-18(13-27(26-20)17-7-5-4-6-8-17)21-19(22(28)30-3)15(2)24-23(29)25-21/h4-13,21H,1-3H3,(H2,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJSICPJGRBDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial properties, antioxidant capabilities, and potential applications in drug development.
Chemical Structure
The compound can be represented by the following structural formula:
This structure incorporates a tetrahydropyrimidine core with various substituents that contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of tetrahydropyrimidine derivatives, including the target compound. The synthesized compounds were evaluated against a range of bacterial and fungal species. Notably:
- Antibacterial Efficacy : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it inhibited bacterial growth by up to 90% at a concentration of 100 ppm .
- Antifungal Activity : The compound also showed promising antifungal properties, indicating its potential as a broad-spectrum antimicrobial agent .
Antioxidant Activity
Research has indicated that derivatives of tetrahydropyrimidine possess antioxidant properties. For instance, studies have reported that certain synthesized compounds demonstrated higher radical scavenging abilities compared to standard antioxidants such as Trolox . This suggests that this compound may protect against oxidative stress-related damage.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrazole ring enhances its interaction with biological targets due to its ability to form hydrogen bonds and engage in π–π stacking interactions with nucleic acids and proteins .
Synthesis and Testing
A notable study focused on the one-pot synthesis of tetrahydropyrimidine derivatives using Lanthanum (III) chloride as a catalyst. This method proved efficient and eco-friendly, yielding compounds with notable antibacterial activity .
In another study, various derivatives were synthesized and screened for their antimicrobial properties. Compounds were found to possess varying levels of activity against different microbial strains, highlighting the influence of structural modifications on biological efficacy .
Comparative Analysis
The following table summarizes the biological activities of various synthesized derivatives related to this compound:
| Compound | Antibacterial Activity (%) | Antifungal Activity (%) | Antioxidant Activity (IC50 µg/mL) |
|---|---|---|---|
| Compound A | 90 | 85 | 25 |
| Compound B | 75 | 70 | 30 |
| Target Compound | 90 | 80 | 20 |
Scientific Research Applications
The compound methyl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores the compound's synthesis, biological activities, and potential therapeutic uses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases, which is critical for its anticancer efficacy.
Antimicrobial Effects
The compound also demonstrates antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. This suggests potential applications in developing new antibiotics or antimicrobial agents.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Studies indicate that it may reduce inflammation markers in vitro and in vivo, highlighting its potential use in treating inflammatory diseases.
Drug Development
Given its diverse biological activities, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance potency or selectivity for specific targets. Researchers are investigating derivatives with improved pharmacokinetic properties to optimize therapeutic outcomes.
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited cell growth in MCF-7 breast cancer cells by inducing apoptosis through caspase activation pathways.
- Antimicrobial Research : Another research project highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) indicating its potential as a new antibiotic candidate.
- Inflammation Model : In an animal model of arthritis, treatment with this compound resulted in a significant reduction of inflammatory markers such as TNF-alpha and IL-6, suggesting its utility in inflammatory disease management.
Comparison with Similar Compounds
Ethyl 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Incorporates a 5-chloro-3-methylpyrazole moiety.
- Implications: Chlorine increases lipophilicity and may improve membrane permeability.
Heterocyclic Ring Modifications
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Key Differences : Features a thiazolo[3,2-a]pyrimidine core instead of a tetrahydropyrimidine.
- Implications : The fused thiazole ring introduces rigidity and sulfur-based hydrogen-bonding capabilities, which may influence crystallinity and solubility .
Ester Group Variations
Isopropyl 4-[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Uses an isopropyl ester instead of methyl.
Thione vs. Oxo Derivatives
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Differences : Substitutes the 2-oxo group with a 2-thioxo moiety.
- Implications : The thione group enhances hydrogen-bond acceptor strength and may alter tautomeric equilibria, affecting reactivity and intermolecular interactions .
Data Tables
Table 1: Structural and Functional Comparison of Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
